Product packaging for Antrodin A(Cat. No.:CAS No. 656830-24-9)

Antrodin A

Cat. No.: B1246876
CAS No.: 656830-24-9
M. Wt: 314.4 g/mol
InChI Key: ZXIUCXGVUOQMSH-UHFFFAOYSA-N
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Description

Background of Antrodia cinnamomea as a Medicinal Fungus

Antrodia cinnamomea, also known as "Niu-Chang-Chih" in Chinese, is a rare and precious medicinal mushroom indigenous to Taiwan. mdpi.com It is a parasitic fungus that grows exclusively on the inner cavity of the endemic Taiwanese tree, Cinnamomum kanehirae Hayata. antromax.netnih.gov Historically, this fungus has been a part of traditional Taiwanese folk medicine for centuries, used by indigenous people to alleviate fatigue and address liver disorders. antromax.nettandfonline.com Its traditional applications also include treating food and drug intoxication, diarrhea, abdominal pain, and hypertension. nih.govnih.gov

The wild form of Antrodia cinnamomea is exceptionally rare due to the protected status of its host tree, making it a highly valued and expensive natural remedy. antromax.net This scarcity has spurred the development of various artificial cultivation methods, such as solid-state fermentation and disc culture, to produce the fungus and its bioactive components for research and potential health applications. nih.govnih.gov

Overview of Maleic and Succinic Acid Derivatives from Antrodia cinnamomea

Antrodia cinnamomea is a rich source of a diverse array of bioactive compounds. Its chemical constituents include terpenoids, polysaccharides, benzoquinones, and notably, maleic and succinic acid derivatives. mdpi.comtandfonline.commdpi.com Research has led to the isolation and characterization of several of these derivatives from both the fruiting bodies and the mycelia of the fungus. mdpi.comnih.gov

Significance of Antrodin A in Antrodia cinnamomea Bioactivity Studies

Among the maleic and succinic acid derivatives isolated from Antrodia cinnamomea, this compound has emerged as a particularly significant and well-studied compound. medchemexpress.comtargetmol.com It is considered one of the primary active ingredients found in the solid-state fermented mycelium of the fungus. medchemexpress.comtargetmol.com

Initial research highlighted its potent biological activities, which prompted further investigation into its mechanisms of action. nih.gov this compound has been the subject of numerous in vitro and in vivo studies to evaluate its potential therapeutic effects. These studies have revealed a range of bioactivities, establishing this compound as a key contributor to the medicinal properties attributed to Antrodia cinnamomea.

Detailed Research Findings on this compound

Scientific investigations have explored various biological effects of this compound. The following table summarizes key research findings related to its bioactivity.

Bioactivity StudiedModel SystemKey Findings
Hepatoprotective Activity Mouse model of acute alcoholic liver injuryThis compound was found to alleviate alcohol-induced liver damage by enhancing the liver's antioxidant and anti-inflammatory capacities. It also helped to modulate intestinal flora dysbiosis caused by alcohol. researchgate.net In the same model, it inhibited increases in serum alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST) activity and prevented hepatic lipid accumulation. caymanchem.com
Antiviral Activity In vitro assaysThis compound demonstrated inhibitory effects against the hepatitis C virus (HCV) protease, with a reported IC50 value of 0.9 µg/mL. nih.govcaymanchem.com It also showed activity against herpes simplex virus 1 (HSV-1) and HSV-2, reducing cytotoxicity in infected Vero cells with IC50 values of 5.8 and 5.5 µg/mL, respectively. caymanchem.com
Gut Microbiome Modulation Mice with alcohol-induced dysbiosisSupplementation with this compound was shown to mitigate the imbalance in gut microbiota caused by alcohol. researchgate.net It favorably regulated metabolic disorders related to alcohol intake, including those affecting glutathione (B108866) metabolism and ascorbate (B8700270) and aldarate metabolism. researchgate.net

These findings underscore the importance of this compound as a bioactive constituent of Antrodia cinnamomea and provide a scientific basis for the traditional use of the fungus.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O4 B1246876 Antrodin A CAS No. 656830-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIUCXGVUOQMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656830-24-9
Record name Antrodin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656830249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthesis and Production Methodologies of Antrodin a

Biosynthetic Pathways and Precursors

The biosynthesis of Antrodin A is a complex process that is believed to involve pathways responsible for producing terpenoids and quinone-related structures. While the exact pathway is still under investigation, studies on related compounds like antrodin C and antroquinonol (B1665121) in A. cinnamomea provide significant insights.

This compound is classified as a maleic acid derivative. frontiersin.org Its structural backbone suggests a connection to the terpenoid biosynthesis pathway. Transcriptomic analyses of A. cinnamomea have revealed that the terpenoid backbone biosynthesis pathway is crucial for the formation of antrodin C, a structurally similar triquine-type sesquiterpene. nih.gov This suggests that the biosynthesis of this compound likely shares common precursors and enzymatic steps with other terpenoids produced by the fungus.

The formation of the quinone-like portion of related molecules, such as antroquinonol, has been linked to the ubiquinone biosynthesis pathway. oup.comresearchgate.netnih.gov Studies have shown that precursors for the quinone ring are a limiting factor in the biosynthesis of these compounds. oup.com While this compound is not a ubiquinone itself, the metabolic interplay within the fungus suggests that pathways producing quinone-like structures might influence its formation. For instance, the biosynthesis of antroquinonol and 4-acetylantroquinonol B has been shown to proceed via a polyketide pathway, using orsellinic acid as a ring precursor, which is formed from acetyl-CoA and malonyl-CoA. acs.org The synthesis of the terpenoid side chain originates from the mevalonate (B85504) pathway, which produces precursors like farnesyl diphosphate (B83284) (FPP). oup.commdpi.com

Genetic and transcriptomic studies have been instrumental in identifying the regulatory mechanisms governing the production of antrodins. By analyzing gene expression under different fermentation conditions, researchers have pinpointed key genes and pathways.

Transcriptomic analysis of A. cinnamomea has shown that specific genes within the terpenoid backbone biosynthesis and ubiquinone/terpenoid-quinone biosynthesis pathways are significantly upregulated during the production of antrodin C and antroquinonol. nih.gov For antrodin C, key upregulated genes may include those encoding isopentenyl diphosphate isomerase (IDI), hydroxymethylglutaryl-CoA reductase (HMGCR), and acetyl-CoA C-acetyltransferase (atoB). nih.gov

Furthermore, the overexpression of certain genes has been shown to directly impact yields. For example, overexpressing the gene coq5, which encodes a methyltransferase involved in quinone ring modification, significantly increased the yield of antrodin C. nih.gov This highlights the role of specific enzymatic modifications in the final steps of biosynthesis. Studies inducing oxidative stress with hydrogen peroxide also noted an increase in antrodin C production, which was correlated with the repression of key enzymes in the mitochondrial electron transport chain, leading to the accumulation of reactive oxygen species (ROS) that trigger antioxidant biosynthesis. acs.orgrmit.edu.vn

Table 1: Key Genes Implicated in the Biosynthesis of Antrodin-Related Compounds in A. cinnamomea
Gene/EnzymePathwayPutative Function in BiosynthesisReference
IDI (Isopentenyl diphosphate isomerase)Terpenoid Backbone BiosynthesisCatalyzes the isomerization of IPP to DMAPP, essential for terpenoid chain elongation. Implicated in antrodin C synthesis. nih.gov
HMGCR (Hydroxymethylglutaryl-CoA reductase)Terpenoid Backbone BiosynthesisA rate-limiting enzyme in the mevalonate pathway, which produces terpenoid precursors. Implicated in antrodin C synthesis. nih.gov
atoB (Acetyl-CoA C-acetyltransferase)Terpenoid Backbone BiosynthesisInvolved in the initial steps of the mevalonate pathway. Implicated in antrodin C synthesis. nih.gov
CoQ2 (p-hydroxybenzoate polyprenyltransferase)Ubiquinone and other Terpenoid-quinone BiosynthesisPlays a crucial role in linking the quinone ring with the polyprenyl side chain in antroquinonol synthesis. Its pathway is often co-regulated. nih.govnih.gov
CoQ5 (2-methoxy-6-polyprenyl-1,4-benzoquinol methylase)Ubiquinone and other Terpenoid-quinone BiosynthesisA methyltransferase for quinone ring modification. Its overexpression significantly increased antrodin C yield. nih.gov

Cultivation and Fermentation Strategies for this compound Production

The production of this compound is highly dependent on the cultivation method, with solid-state fermentation being the most effective for its natural synthesis. medchemexpress.comnih.gov Liquid-state fermentation presents challenges, but recent strategies have shown promise. syjxb.com

Solid-state fermentation (SSF) is the primary method for producing this compound. medchemexpress.comnih.gov In this technique, the fungus is cultivated on a solid substrate, which can include lignocellulosic materials like wheat straw, rice husks, or grains such as rice and corn cobs. nih.gov This method mimics the natural growing conditions of the fungus more closely, which is conducive to the synthesis of specific active components like the antrodins. nih.gov Studies have identified antrodins A, B, and C as the main bioactive compounds produced during SSF of A. cinnamomea. nih.govacs.org

Optimization of SSF conditions is critical for maximizing yield. Research has shown that factors like the choice of substrate, moisture content, temperature, and inoculum size significantly impact production. nih.gov For instance, one study optimized the yield of the related Antrodin C using a medium of rice supplemented with soybean meal, with an initial moisture content of 51.83% and a culture temperature of 28°C. nih.gov Furthermore, a two-stage temperature control strategy during SSF has been patented to enhance the yields of Antrodin B and C, where an initial higher temperature phase (26-32°C) promotes mycelial growth, followed by a lower temperature phase (22°C) to stimulate the biosynthesis of active compounds. google.com

Liquid-state fermentation (LSF), or submerged fermentation, offers advantages for large-scale industrial production due to its shorter cultivation time (7-14 days) and better process control compared to SSF. nih.govacs.org However, the biosynthesis of this compound is significantly repressed under conventional LSF conditions, where it is often not detected at all. oup.comsyjxb.comresearchgate.net

To overcome this limitation, various strategies have been explored. One successful approach is the use of in situ extractive fermentation. A study investigating the production of this compound and C in LSF found that while the addition of various biosynthetic precursors did not induce this compound synthesis, the addition of an in-situ extracting agent like soybean oil significantly increased the this compound yield to 268.30 mg/L when combined with the precursor phenylalanine. syjxb.com The oil phase may help to alleviate product inhibition by sequestering the lipophilic this compound from the mycelia, thereby promoting its continuous synthesis. Other strategies to enhance the yield of related compounds like antrodin C in submerged fermentation include the addition of oxidative stressors or talc (B1216), which may alter cell membrane permeability and upregulate key biosynthetic genes. frontiersin.org

Table 2: Comparison of Fermentation Methods for this compound Production
ParameterSolid-State Fermentation (SSF)Liquid-State Fermentation (LSF)
This compound Production Primary method; naturally produces this compound, B, and C. medchemexpress.comnih.govGenerally very low to non-existent in standard conditions. syjxb.comresearchgate.net
Key Substrates/Media Grains (rice, corn), lignocellulosic waste. nih.govLiquid broth with glucose, soy bean meal, corn steep liquor. oup.com
Cultivation Time Long (several weeks to months). nih.govgoogle.comShort (7-14 days). acs.org
Yield Enhancement Strategies Optimization of substrate, moisture, and temperature (e.g., two-stage temperature control). nih.govgoogle.comIn-situ solvent extraction (e.g., soybean oil), addition of precursors (e.g., phenylalanine). syjxb.com
Reported Yield Yields for Antrodin C can reach over 6,600 mg/kg of dry substrate. nih.gov this compound yields are not always specified separately.Up to 268.30 mg/L of this compound achieved with in-situ extraction. syjxb.com
Industrial Scalability Difficult to control and scale up. nih.govacs.orgTechnically more suitable for large-scale industrial production. acs.org

Synthetic Approaches to this compound

Due to the challenges in producing consistent and scalable quantities of this compound through fermentation, chemical synthesis offers an alternative route. ontosight.ai Synthetic methods provide a reliable supply of the pure compound for research and development. Several synthetic strategies have been successfully developed.

Pharmacological Activities and Molecular Mechanisms of Antrodin a

Hepatoprotective Efficacy and Associated Mechanisms

Antrodin A has demonstrated significant hepatoprotective efficacy in various experimental models, particularly in alleviating alcohol-induced liver injury. uni-freiburg.deresearchgate.netnih.govuni-freiburg.de Its protective effects are attributed to a multifaceted action involving the modulation of oxidative stress, inflammatory responses, gut microbiota composition, and liver metabolomic profiles. researchgate.net

Studies in mice exposed to acute alcohol intake have shown that this compound can ameliorate alcoholic exposure-induced liver damage. researchgate.net This includes reducing hepatic lipid deposition, such as total cholesterol (TC) and triglycerides (TG), which are common indicators of alcoholic fatty liver disease. Furthermore, this compound treatment has been observed to reduce elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), enzymes indicative of liver injury.

Oxidative stress plays a crucial role in the pathogenesis of alcoholic liver injury. This compound has been shown to improve the antioxidant capacity of the liver. uni-freiburg.deresearchgate.netuni-freiburg.de It achieves this by increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and increasing the levels of reduced glutathione (GSH). Concurrently, this compound helps to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. researchgate.net These effects collectively contribute to the reduction of oxidative stress in the liver.

Observed Effects on Oxidative Stress Markers in Alcoholic Liver Injury Models:

MarkerEffect of this compound Treatment (vs. Alcohol Group)References
MDADecreased researchgate.net
SODIncreased
GSH-PxIncreased
GSHIncreased
CatalaseIncreased

Inflammation is another key component of alcoholic liver disease. This compound exhibits anti-inflammatory properties that help mitigate hepatic inflammation. uni-freiburg.deresearchgate.netuni-freiburg.de Studies have shown that this compound can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ). Additionally, it has been reported to increase the levels of the anti-inflammatory cytokine IL-10. This modulation of the cytokine profile contributes to the alleviation of liver injury.

Observed Effects on Inflammatory Cytokines in Alcoholic Liver Injury Models:

CytokineEffect of this compound Treatment (vs. Alcohol Group)References
TNF-αDecreased
IL-1βDecreased
IL-6Decreased
IL-17Decreased
IFN-γDecreased
IL-10Increased

The gut-liver axis plays a significant role in the development and progression of alcoholic liver disease. This compound has been shown to modulate alcohol-induced dysbiosis of the intestinal flora. uni-freiburg.deresearchgate.netnih.govuni-freiburg.de In mice with acute alcoholic liver injury, this compound restored the composition of the intestinal flora, leading to an increase in the relative abundance of beneficial bacteria such as Lactobacillus and Dubosiella. Concurrently, it caused a decrease in the abundance of certain bacteria, including Clostridium_sensu_stricto_1, Lachnospiraceae_NK4A136_group, Prevotellaceae_NK3B31_group, and Prevotellaceae_UCG-001. This modulation of the gut microbiota is considered a mechanism by which this compound protects the liver. uni-freiburg.deresearchgate.netnih.govuni-freiburg.de

This compound's protective effects also involve the modulation of liver metabolomic profiles altered by alcohol intake. UPLC-QTOF/MS-based liver metabolomics studies have indicated that this compound intervention can affect the levels of specific metabolites in the liver. For instance, in acute alcoholic liver injury mice, this compound treatment led to a significant increase in the hepatic level of S-(2-hydroxyethyl) glutathione and a decrease in (E)-3-methylglutaconic acid. These changes suggest that this compound may improve alcoholic liver injury by regulating the biosynthesis of GSH in the liver, a finding supported by correlation analysis between gut microbiota and liver metabolites.

Anti-inflammatory Actions and Signaling Pathways

This compound has demonstrated potential anti-inflammatory properties. ontosight.aimdpi.comnih.gov Studies suggest that its anti-inflammatory effects may be related to modulating inflammatory mediators and involving signaling pathways such as NF-κB. nih.govfrontiersin.orgnih.gov

Modulation of Pro-inflammatory Mediators and Cytokines

Research indicates that this compound can influence the levels of pro-inflammatory mediators and cytokines. For instance, in a mouse model of acute alcoholic liver injury, this compound treatment significantly decreased the mRNA expression levels of TNF-α and TLR-4 in the liver. nih.gov Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are pivotal in orchestrating the immune response during inflammation. nih.govmdpi.comsinobiological.com Modulating these mediators is a key aspect of anti-inflammatory interventions.

Involvement of NF-κB Signaling

The transcription factor NF-κB plays a critical role in regulating inflammatory responses by controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. frontiersin.orgnih.gov Activation of NF-κB is triggered by various stimuli, such as pro-inflammatory cytokines and microbial products. frontiersin.orgnih.gov Studies suggest that compounds from Antrodia cinnamomea, the source of this compound, can affect NF-κB signaling. For example, Antcin A, another compound from Antrodia cinnamomea, has been shown to suppress the activation of MAPK3 and its downstream NF-κB signaling in the context of liver injury. researchgate.net While direct evidence specifically detailing this compound's precise interaction with the NF-κB pathway is still an area of ongoing research, its impact on pro-inflammatory mediators regulated by NF-κB, such as TNF-α, suggests an involvement in this pathway. nih.govnih.gov

Antineoplastic and Cytotoxic Effects

This compound exhibits cytotoxic effects, particularly against certain cancer cell lines. ontosight.ai Research into Antrodia cinnamomea and its constituents, including maleic acid derivatives like this compound, has highlighted their potential in inhibiting cancer cell growth and inducing apoptosis. researchgate.netmdpi.comnih.gov

Selective Cytotoxicity in Carcinoma Cell Lines

Studies have shown that this compound and other related compounds from Antrodia cinnamomea can exert selective cytotoxic activity against various human cancer cell lines. ontosight.airesearchgate.net For example, ubiquinone derivatives isolated from A. cinnamomea mycelium demonstrated potential and selective cytotoxic activity against three human cancer cell lines with varying IC50 values. researchgate.net While the provided search results mention the cytotoxic effects of this compound and related compounds on cancer cells, specific detailed data tables solely focused on this compound's selective cytotoxicity across a broad range of carcinoma cell lines were not extensively provided in the initial search results. However, the general cytotoxic potential against cancer cells is noted. ontosight.ai

Antiviral Properties

This compound has been identified as having antiviral activities. caymanchem.com

Inhibition of Hepatitis C Virus Protease

A notable antiviral property of this compound is its ability to inhibit the hepatitis C virus (HCV) protease. caymanchem.comnih.gov The HCV protease is essential for the processing of the viral polypeptide, which is required for viral replication. nih.gov Studies have demonstrated that this compound is a potent inhibitor of HCV protease. caymanchem.comnih.gov

CompoundTargetIC50 (µg/mL)Mode of InhibitionReference
This compoundHCV protease0.9Competitive caymanchem.comnih.gov
This compoundHSV-1 cytotoxicity5.8- caymanchem.com
This compoundHSV-2 cytotoxicity5.5- caymanchem.com

Research using Lineweaver-Burk plots has revealed that this compound acts as a competitive inhibitor of HCV protease. nih.govasiannet.com This suggests that this compound competes with the natural substrate for binding to the active site of the enzyme, thereby blocking its activity. nih.gov

Pharmacokinetics and in Vivo Metabolism of Antrodin a

Absorption, Distribution, and Elimination Profiles

Detailed pharmacokinetic studies focusing specifically on the absorption, distribution, and elimination of isolated Antrodin A are not extensively documented in publicly available scientific literature. Research involving the oral administration of a complete ethanol (B145695) extract of Antrodia camphorata to Sprague-Dawley rats identified Antrodin B and Antrodin C in the plasma, but this compound was not detected. frontiersin.org This finding may suggest that this compound has very low oral bioavailability, is subject to rapid metabolism into other substances, or its absorption is limited when administered as part of a whole extract. frontiersin.org Without studies using purified this compound, its precise absorption characteristics, distribution patterns in various tissues, and elimination half-life remain to be established.

Identification of this compound Metabolites

A significant finding in the study of antrodins is that this compound has been identified as an in vivo metabolite of Antrodin C. asiannet.comnih.gov Antrodin C is a major constituent found in the mycelium of Antrodia cinnamomea. asiannet.com Following the administration of Antrodin C, this compound is detected as one of its metabolites, indicating that biological transformation of Antrodin C leads to the formation of this compound within the body. asiannet.comnih.gov This metabolic relationship is crucial, as it suggests that some of the biological activities observed after the administration of Antrodia cinnamomea or its major constituent, Antrodin C, may be attributable to the effects of its metabolite, this compound. asiannet.com Studies have shown that this compound is a potent inhibitor of the hepatitis C virus (HCV) protease. asiannet.comnih.gov

Comparative Pharmacokinetic Studies of Antrodins

Direct comparative pharmacokinetic studies that simultaneously analyze this compound, B, and C are scarce. However, a comparison can be drawn from separate studies and observations.

While this compound was not detected in rat plasma after oral administration of an Antrodia camphorata extract, its precursor, Antrodin C, has been studied more thoroughly. frontiersin.org In a pharmacokinetic study in Sprague-Dawley rats, orally administered Antrodin C was found to have an absolute bioavailability of 84.80%. ncl.edu.tw The maximum plasma concentration (Cmax) was 0.65 ± 0.05 μg/mL, which was reached at a Tmax of 55.00 ± 12.2 minutes. ncl.edu.tw The elimination half-life (T1/2) for Antrodin C was 132.45 ± 49.25 minutes. ncl.edu.tw

The tissue distribution for Antrodin C was also characterized. Half an hour after oral administration, the highest concentrations were found in the stomach (27.213 ± 5.76 μg/g) and small intestine (6.925 ± 4.655 μg/g), with significant levels also reaching the liver (1.203 ± 0.42 μg/g) and brain (0.312 ± 0.128 μg/g). ncl.edu.tw Excretion of Antrodin C occurred primarily through feces, accounting for 10.671% of the administered dose, with a smaller amount (0.278%) excreted in the urine. ncl.edu.tw

This detailed profile for Antrodin C stands in contrast to the current lack of data for this compound. The fact that Antrodin B and C are detectable in plasma after administration of a crude extract, while this compound is not, highlights differing pharmacokinetic behaviors among these structurally related compounds. frontiersin.org

Table of Compounds Mentioned

Compound Name
This compound
Antrodin B

Structure Activity Relationship Studies of Antrodin a

Elucidation of Key Structural Motifs for Biological Activities

Antrodin A belongs to a class of compounds known as maleic and succinic acid derivatives, which are characteristic secondary metabolites of the medicinal mushroom Antrodia cinnamomea. nih.govfrontiersin.org The core structure of this compound features a maleic anhydride (B1165640) ring, a substituted phenyl ring, an isobutyl group, and a prenyl ether side chain. Analysis of the biological activities of this compound and its naturally occurring analogs, such as Antrodins B, C, D, and E, has provided initial insights into the importance of these structural motifs.

The Maleic Anhydride Moiety: A comparative study on the anti-hepatitis C virus (HCV) protease activity of Antrodins A-E revealed that this compound is the most potent inhibitor, with an IC50 value of 0.9 µg/mL. asiannet.comnih.gov In contrast, Antrodin B, which is a succinic acid derivative and lacks the double bond present in the maleic anhydride ring of this compound, showed significantly lower activity (IC50 > 100.0 µg/mL). asiannet.com This stark difference in activity strongly suggests that the rigid, planar maleic anhydride ring is a critical structural feature for the anti-HCV activity of this class of compounds. The electrophilic nature of the double bond in the maleic anhydride ring may be involved in key interactions with the biological target. wikipedia.org

The Prenyl Ether Group: The presence of a 3-methyl-2-butenyloxy (prenyl) group attached to the phenyl ring is another significant feature of this compound. Prenylation is known to increase the lipophilicity of molecules, which can enhance their affinity for cell membranes and potentially improve their bioavailability and biological activity. nih.govnih.gov While direct SAR studies on the prenyl group of this compound are limited, the role of prenylation in enhancing the bioactivity of other natural products, such as flavonoids, is well-documented. nih.govnih.gov It is hypothesized that this lipophilic side chain in this compound facilitates its interaction with and transport across biological membranes to reach its intracellular targets.

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring also appear to influence activity. This compound and C, both of which exhibit potent anti-HCV activity, share a similar substitution pattern on the phenyl ring. asiannet.com Further studies involving the synthesis of analogs with varied substitutions on the phenyl ring would be necessary to fully elucidate the electronic and steric requirements for optimal activity.

The following table summarizes the inhibitory activities of different Antrodins against HCV protease, highlighting the importance of the maleic anhydride structure.

CompoundCore StructureIC50 (µg/mL) against HCV Protease
This compound Maleic Anhydride0.9
Antrodin B Succinic Anhydride>100.0
Antrodin C Maleimide (B117702)2.9
Antrodin D Maleic Anhydride20.0
Antrodin E Maleic Anhydride20.1
Data sourced from a study on the inhibitory effects of antrodins on HCV protease. asiannet.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.

To date, there is a notable lack of published QSAR studies specifically focused on this compound and its derivatives. The development of a robust QSAR model requires a sufficiently large and structurally diverse dataset of compounds with well-defined biological activity data. The limited number of naturally occurring antrodins and the scarcity of synthetic analogs have likely been a bottleneck for the application of QSAR in this specific area.

However, the principles of QSAR could be highly beneficial for the future development of this compound-based therapeutic agents. A hypothetical QSAR study on this compound analogs would involve:

Dataset Compilation: Synthesizing a library of this compound analogs with systematic variations in the key structural motifs (e.g., modifications of the isobutyl group, different substituents on the phenyl ring, alterations to the prenyl chain).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, including electronic, steric, hydrophobic, and topological parameters.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the measured biological activity (e.g., anti-inflammatory or anti-HCV activity). orscience.ru

Model Validation: Rigorously validating the predictive power of the QSAR model using internal and external validation techniques. orscience.ru

A validated QSAR model would be an invaluable tool for predicting the potency of novel this compound analogs before their synthesis, thereby saving time and resources in the drug discovery process.

Implications for Analog Design and Optimization

The insights gained from SAR studies provide a clear roadmap for the design and optimization of this compound analogs with improved therapeutic properties. The goal of such medicinal chemistry efforts would be to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. sciencepublishinggroup.com

Targeting the Maleic Anhydride Moiety: Given the apparent importance of the maleic anhydride ring for bioactivity, this moiety would likely be retained in any new analog design. However, subtle modifications, such as the synthesis of maleimide derivatives (as seen in Antrodin C), could be explored to fine-tune activity and potentially improve metabolic stability. asiannet.comnih.gov

Modification of the Prenyl Side Chain: The prenyl ether side chain represents a key area for modification. Analogs could be synthesized with:

Variations in chain length (e.g., geranyl or farnesyl groups).

The introduction of polar functional groups to modulate solubility and pharmacokinetic properties.

The replacement of the ether linkage with more stable linkers, such as an ester or an amide, to alter metabolic stability.

Exploring Phenyl Ring Substitutions: A systematic exploration of different substituents on the phenyl ring could lead to the discovery of analogs with enhanced potency. The introduction of electron-withdrawing or electron-donating groups, as well as halogen atoms, could significantly impact the electronic properties of the molecule and its interaction with biological targets.

Varying the Alkyl Substituent: The isobutyl group could be replaced with other alkyl or aryl groups to probe the steric and hydrophobic requirements of the binding pocket of the target protein.

The active compounds identified from Antrodia cinnamomea serve as promising lead compounds for the development of new therapeutic agents. asiannet.com While extensive research on the synthesis and biological evaluation of a wide range of this compound analogs is still in its early stages, the foundational SAR knowledge provides a solid basis for future medicinal chemistry programs aimed at optimizing this promising natural product scaffold.

Advanced Analytical Techniques for Antrodin a Characterization and Quantification

Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation, identification, and quantification of Antrodin A from complex mixtures such as fungal extracts. mdpi.com The choice of method depends on the specific analytical goal, whether it be preparative isolation or sensitive quantification in biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantitative analysis of this compound and its metabolites. wuxiapptec.comresearchgate.net This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, offering excellent specificity and low detection limits. wuxiapptec.commdpi.com

In a typical LC-MS/MS workflow, the sample containing this compound is first injected into an LC system. The compound is separated from other components in the mixture on a chromatographic column, such as an Agilent XDB-C8 column. researchgate.net The separated this compound then enters the mass spectrometer, where it is ionized, often using techniques like atmospheric pressure chemical ionization (APCI). researchgate.netnih.gov The precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of certainty in identification and quantification. researchgate.netnih.gov

Research has demonstrated the successful development and validation of LC-MS/MS methods for the determination of related compounds like antrodin B and antrodin C in rat plasma, showcasing the technique's applicability for pharmacokinetic studies. researchgate.netnih.gov These methods often involve a liquid-liquid extraction step for sample preparation and utilize an internal standard for accurate quantification. researchgate.netnih.gov The high sensitivity of LC-MS/MS makes it particularly suitable for detecting the low concentrations of metabolites that may be present in biological samples. wuxiapptec.com

Table 1: Example LC-MS/MS Parameters for Analysis of Antrodin Analogs

Parameter Value Reference
Column Agilent XDB-C8 researchgate.net
Mobile Phase Acetonitrile (B52724) and water (70:30, v/v) researchgate.net
Flow Rate 0.5 mL/min researchgate.net
Ionization APCI (Positive Ionization Mode) researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-performance liquid chromatography (HPLC) is a cornerstone technique for both the isolation and quantification of this compound. sci-hub.stnih.gov Its resolving power allows for the separation of this compound from a complex mixture of compounds found in Antrodia cinnamomea extracts. mdpi.com Purity assessment of isolated this compound is frequently performed using HPLC, with some studies reporting purities exceeding 98%. sci-hub.stmedchemexpress.com

For preparative purposes, semipreparative HPLC is often employed to obtain larger quantities of the pure compound. mdpi.comresearchgate.net This involves using larger columns, such as a Waters XBridge C18 column, and higher flow rates. mdpi.comresearchgate.net The mobile phase typically consists of a mixture of solvents like acetonitrile and water, sometimes with the addition of an acid such as acetic acid to improve peak shape. mdpi.comresearchgate.net

In quantitative analysis, HPLC coupled with a photodiode array (PDA) detector is commonly used. researchgate.net This setup allows for the detection and quantification of this compound based on its ultraviolet (UV) absorbance. nih.gov By comparing the peak area of the analyte to that of a known standard, the concentration of this compound in a sample can be accurately determined. nih.gov

Table 2: HPLC Purity Data for this compound

Purity Analytical Method Reference
>99% HPLC sci-hub.st

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolomics

Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) represents a significant advancement in separation science, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. mdpi.comnih.gov These features make UHPLC-MS an ideal platform for metabolomics studies, which aim to comprehensively analyze the complete set of metabolites in a biological sample. barleyhub.orgcreative-proteomics.com

In the context of this compound research, UHPLC-MS can be used to investigate the metabolic fate of the compound in biological systems. researchgate.net By analyzing samples from in vivo or in vitro experiments, researchers can identify and quantify metabolites of this compound, providing insights into its biotransformation pathways. frontiersin.org Untargeted metabolomics approaches, which aim to detect and identify as many metabolites as possible, are particularly powerful for discovering novel metabolic products. creative-proteomics.com

The high-throughput nature of UHPLC-MS allows for the analysis of a large number of samples, which is essential for metabolomics studies that often involve comparing different experimental groups. nih.gov The data generated from these analyses can reveal metabolic phenotypes associated with the administration of this compound and help to elucidate its mechanisms of action. barleyhub.orgresearchgate.net

Spectroscopic Techniques in this compound Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. mdpi.comsolubilityofthings.comnumberanalytics.com These methods provide detailed information about the molecule's chemical structure, functional groups, and electronic properties. fiveable.me

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the complete chemical structure of this compound. mdpi.comasiannet.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the connectivity of atoms within the molecule. nih.govasiannet.com The chemical shifts and coupling constants observed in the NMR spectra provide a detailed map of the molecule's framework. asiannet.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. hilarispublisher.comnih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. hilarispublisher.com For example, the IR spectrum of this compound would show characteristic bands for carbonyl groups (C=O) and ether linkages (C-O-C). nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. icjs.usijnrd.org The absorption of UV or visible light excites electrons to higher energy levels, and the wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. uomustansiriyah.edu.iq This technique is often used in conjunction with HPLC for the quantification of this compound. nih.gov

Table 3: Spectroscopic Data for this compound

Technique Key Findings Reference
¹H NMR Consistent with the proposed structure, showing signals for aromatic, olefinic, and aliphatic protons. medchemexpress.comasiannet.com
¹³C NMR Provides data on the carbon skeleton of the molecule. nih.govasiannet.com
IR Reveals the presence of characteristic functional groups. nih.gov

Emerging Research Directions and Therapeutic Development for Antrodin a

Elucidating Undiscovered Mechanisms of Action

While several biological activities of Antrodin A have been identified, further research is needed to fully understand its mechanisms of action. ontosight.ai Current knowledge points to its antioxidant, anti-inflammatory, and cytotoxic properties. ontosight.ai However, the precise signaling pathways and molecular targets that this compound modulates to exert these effects are still under active investigation. Future studies will likely focus on identifying specific protein interactions and downstream signaling cascades to provide a more comprehensive picture of its pharmacological profile. This deeper understanding is crucial for its potential development as a targeted therapeutic agent. ontosight.ai

Potential as a Therapeutic Agent in Liver Diseases

This compound has shown considerable promise as a hepatoprotective agent, particularly in the context of alcoholic and non-alcoholic fatty liver diseases.

Key Research Findings in Liver Disease Models:

Disease ModelKey FindingsReferences
Acute Alcoholic Liver InjuryThis compound improves the liver's antioxidant and anti-inflammatory capacities. It also helps maintain the stability of intestinal flora, which can be disrupted by alcohol. nih.govnih.gov In a mouse model, it inhibited alcohol-induced increases in serum triglycerides and hepatic lipid accumulation. caymanchem.com It also reduced the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-17 while increasing the anti-inflammatory cytokine IL-10. simpsonbiotech-usa.com nih.govnih.govcaymanchem.comsimpsonbiotech-usa.com
Non-Alcoholic Fatty Liver Disease (NAFLD)Oral administration of this compound significantly reduced fatty liver and oil droplet accumulation in liver tissue caused by a high-fat diet. It also lowered serum levels of triglycerides, total cholesterol, and blood glucose. simpsonbiotech-usa.com simpsonbiotech-usa.com
Carbon Tetrachloride (CCl4)-Induced Liver DamageExtracts of Antrodia cinnamomea containing maleic acid derivatives like this compound have demonstrated protective effects against CCl4-induced liver damage in rats. mdpi.com mdpi.comfrontiersin.org

This compound's hepatoprotective effects are attributed to its ability to enhance the liver's antioxidant defenses by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase, and the levels of glutathione (B108866) (GSH). caymanchem.com It also mitigates inflammation and prevents excessive lipid accumulation in the liver. caymanchem.comsimpsonbiotech-usa.com

Exploration in Other Disease Models

Beyond liver diseases, the therapeutic potential of this compound is being explored in other disease models, including cancer and neurodegenerative diseases.

Cancer: this compound has demonstrated selective cytotoxicity against certain cancer cell lines, such as Lewis lung carcinoma cells. mit.edumdpi.comontosight.ai While more research is needed, these initial findings suggest its potential as a candidate for cancer therapy. mit.edumdpi.comontosight.ai Its closely related compound, antrodin C, has been shown to inhibit the growth of various cancer cells, including those of the breast, lung, and colon, by inducing apoptosis and cell cycle arrest. mdpi.complos.orgnih.gov

Neurodegenerative Diseases: While direct studies on this compound in neurodegenerative models are limited, other compounds from Antrodia cinnamomea, such as antrodin C and EK100, have shown promise in models of Alzheimer's disease by reducing amyloid plaque burden and improving cognitive function. mdpi.comfrontiersin.org Given the shared anti-inflammatory and antioxidant properties, exploring this compound's potential in neurological disorders is a logical next step. nih.gov

Viral Infections: this compound has been identified as an inhibitor of the hepatitis C virus (HCV) protease. caymanchem.com It has also demonstrated activity against herpes simplex virus 1 (HSV-1) and HSV-2, showing additive effects when combined with the antiviral drug acyclovir (B1169). caymanchem.com

Strategies for Enhanced Production through Metabolic Engineering

The natural source of this compound, the fruiting bodies of Antrodia cinnamomea, are rare and slow-growing, making large-scale production challenging. mdpi.comacs.org Therefore, researchers are exploring various strategies to enhance its production.

Current production methods primarily rely on submerged and solid-state fermentation of the fungal mycelia. acs.orgoup.com However, the yield of this compound can be variable. acs.org

Emerging strategies for enhanced production include:

Metabolic Engineering: This involves genetically modifying the fungus to optimize the biosynthetic pathways leading to this compound production. While the complete biosynthetic pathway of antrodins is still being elucidated, studies have identified key genes and pathways, such as the terpenoid backbone biosynthesis pathway, that could be targeted for upregulation. nih.govnih.gov

In Situ Extractive Fermentation (ISEF): This technique involves using an extractant during fermentation to continuously remove this compound from the culture, which can alleviate product inhibition and enhance yield. nih.gov

Process Optimization: Systematically investigating and optimizing fermentation parameters such as pH, glucose feeding, and the addition of microparticles like talc (B1216) have shown to significantly increase the yield of related compounds like antrodin C. nih.govrmit.edu.vnresearchgate.netoup.com For instance, the use of talc in submerged fermentation has been shown to increase cell membrane permeability and upregulate key biosynthetic genes. nih.gov

Synergistic Effects with Other Bioactive Compounds

The therapeutic potential of this compound may be enhanced when used in combination with other bioactive compounds. For example, in the context of viral infections, this compound has shown additive effects when combined with the antiviral drug acyclovir against herpes simplex viruses. caymanchem.com

Challenges and Future Perspectives in this compound Research

Despite the promising preclinical findings, several challenges need to be addressed before this compound can be developed into a clinically viable therapeutic agent.

Key Challenges:

Limited Bioavailability: Like many natural products, this compound may have poor solubility and bioavailability, which could limit its therapeutic efficacy in vivo. ontosight.ai

Scalable Production: While progress is being made in fermentation technology, developing a cost-effective and scalable production method remains a significant hurdle. ontosight.aiacs.org

Incomplete Mechanistic Understanding: A more complete understanding of its mechanisms of action is necessary for rational drug design and to identify potential off-target effects. ontosight.ai

Lack of Clinical Trials: To date, the research on this compound is primarily preclinical. Rigorous clinical trials are essential to establish its safety and efficacy in humans.

Future research should focus on addressing these challenges. The development of novel drug delivery systems to improve bioavailability, further advancements in metabolic engineering for enhanced production, and comprehensive mechanistic studies are crucial next steps. Continued exploration of its therapeutic potential in various disease models, both alone and in combination with other agents, will pave the way for the potential clinical application of this fascinating natural compound. ontosight.ai

Q & A

Q. What methodologies are commonly employed to isolate and characterize Antrodin A from Antrodia cinnamomea?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Structural elucidation relies on spectroscopic methods: UV-Vis for chromophore identification, NMR (1H and 13C) for skeletal mapping, and mass spectrometry for molecular weight confirmation . Purity validation requires ≥95% by analytical HPLC, with retention time and spectral comparisons to authenticated standards .

Q. What preclinical biological activities have been attributed to this compound, and what experimental models validate these effects?

this compound demonstrates hepatoprotective activity through antioxidant (e.g., upregulating SOD, CAT) and anti-inflammatory mechanisms (e.g., suppressing TNF-α, IL-6) in alcohol-induced liver injury models. In vitro assays (e.g., LPS-stimulated macrophages) and in vivo rodent models (e.g., CCl4-induced hepatic fibrosis) are standard. Methodologically, dose-response curves (5–50 µM in vitro; 10–100 mg/kg in vivo) and histopathological analyses are critical for validating efficacy .

Q. How do researchers standardize this compound quantification across heterogeneous fungal extracts?

Quantification employs calibration curves using purified this compound (≥98% purity) via HPLC-UV/DAD at λ = 280 nm. Internal standards (e.g., coumarin derivatives) and spike-recovery experiments (80–120% recovery thresholds) ensure precision. Matrix effects are minimized through solid-phase extraction (C18 cartridges) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s pro-apoptotic vs. anti-apoptotic effects in cancer models be reconciled methodologically?

Contradictions arise from cell-type specificity (e.g., hepatocytes vs. carcinoma lines) and microenvironmental factors (e.g., hypoxia). Researchers should:

  • Replicate experiments under standardized oxygen levels (5% O2 for physiological conditions vs. 21% for normoxia).
  • Use isoform-specific apoptosis markers (e.g., caspase-3 cleavage vs. Bcl-2/Bax ratios).
  • Conduct transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways .

Q. What experimental designs enhance this compound biosynthesis in submerged fermentation systems?

pH-shift strategies (e.g., initial pH 4.5 → 6.0 at mid-fermentation) and fed-batch glucose supplementation (maintaining 15–20 g/L residual glucose) increase yield by 210%. Critical parameters include dissolved oxygen (30% saturation) and agitation speed (150–200 rpm). Process optimization requires real-time monitoring of biomass (dry weight) and secondary metabolite titers via LC-MS .

Q. How can researchers differentiate this compound’s direct molecular targets from downstream effects in complex systems?

Target deconvolution combines:

  • Surface plasmon resonance (SPR) for binding affinity (KD) measurements against putative targets (e.g., NF-κB subunits).
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • CRISPR-Cas9 knockouts of candidate pathways (e.g., Nrf2) to isolate mechanism-specific effects .

Q. What statistical approaches are optimal for analyzing dose-dependent synergism between this compound and chemotherapeutic agents?

Synergy is quantified via Chou-Talalay combination index (CI) using CompuSyn software. Experimental designs require:

  • Fixed-ratio dose matrices (e.g., 1:1, 1:2 this compound:chemotherapy).
  • Bliss independence modeling to distinguish additive vs. synergistic effects.
  • Longitudinal viability assays (72–96 hrs) to account for delayed responses .

Data Presentation and Reproducibility

Q. How should researchers report this compound’s bioactivity data to ensure reproducibility?

  • Raw data : Include full dose-response tables (IC50/EC50 with 95% CI) and kinetic profiles.
  • Negative controls : Specify solvent vehicles (e.g., DMSO ≤0.1%) and batch-to-batch variability in fungal extracts.
  • Instrument calibration : Detail LC-MS parameters (e.g., column lot, ionization settings) .

Q. Example Table: this compound Yield Under Different Fermentation Conditions

ConditionpHGlucose (g/L)Yield (mg/L)
Static culture4.530320
pH-shift + fed-batch6.050 (fed)1,549

Ethical and Technical Challenges

Q. What are the key pitfalls in extrapolating this compound’s in vitro antioxidant effects to in vivo disease models?

Common issues include:

  • Bioavailability : Poor solubility (LogP ≈ 3.5) necessitates formulation with cyclodextrins or liposomes.
  • Off-target effects : Proteome-wide profiling (e.g., affinity pulldown-MS) identifies unintended interactions.
  • Species differences : Rodent vs. human CYP450 metabolism rates require verification .

Q. How can researchers address batch variability in this compound production from fungal sources?

Standardize fungal strains (e.g., ATCC-certified A. cinnamomea), growth media (e.g., YESD agar), and fermentation duration (14–21 days). Metabolomic QC (PCA analysis of extracts) ensures batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.